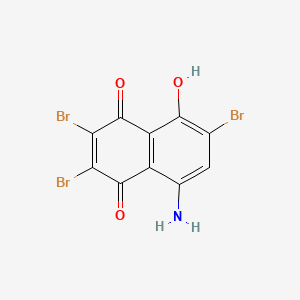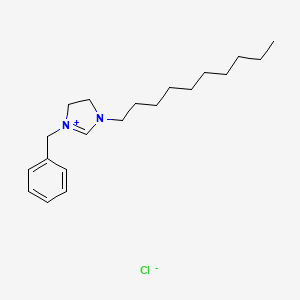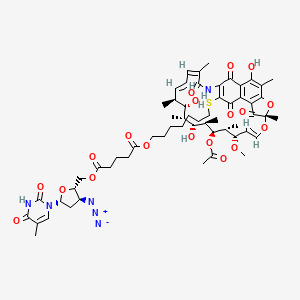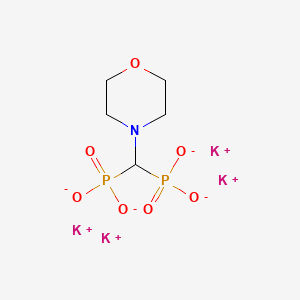
(S)-N,N'-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a glutaramide backbone substituted with dimethylamino and oxododecyl groups. Its molecular formula is C27H54N4O3.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of glutaramic acid with 1-oxododecyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with N,N-dimethyl-1,3-propanediamine under controlled conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The dimethylamino groups may facilitate interactions with nucleic acids, while the oxododecyl group enhances membrane permeability, allowing the compound to enter cells more efficiently.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl trimethyl-3-[(1-oxododecyl)amino]propylammonium sulphate
- Trimethyl-3-[(1-oxododecyl)amino]propylammonium chloride
- Ethyldimethyl[3-[(1-oxododecyl)amino]propyl]ammonium ethyl sulphate
Uniqueness
(S)-N,N’-Bis(3-(dimethylamino)propyl)-2-((1-oxododecyl)amino)glutaramide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
73067-87-5 |
|---|---|
Molekularformel |
C27H55N5O3 |
Molekulargewicht |
497.8 g/mol |
IUPAC-Name |
(2S)-N,N'-bis[3-(dimethylamino)propyl]-2-(dodecanoylamino)pentanediamide |
InChI |
InChI=1S/C27H55N5O3/c1-6-7-8-9-10-11-12-13-14-17-26(34)30-24(27(35)29-21-16-23-32(4)5)18-19-25(33)28-20-15-22-31(2)3/h24H,6-23H2,1-5H3,(H,28,33)(H,29,35)(H,30,34)/t24-/m0/s1 |
InChI-Schlüssel |
ZXLBXQMOLJCJSN-DEOSSOPVSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCN(C)C)C(=O)NCCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


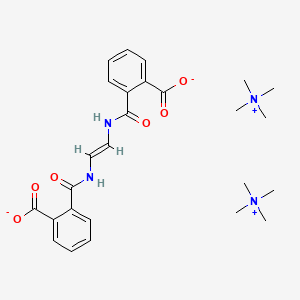
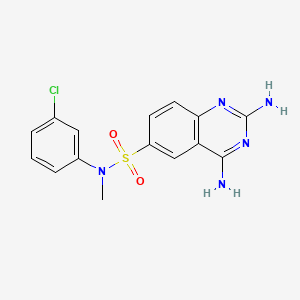
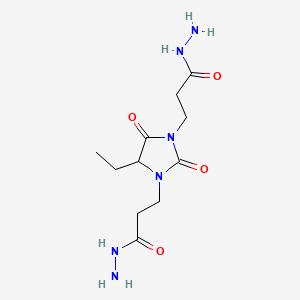
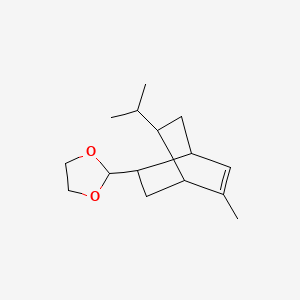

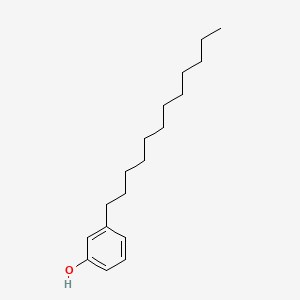
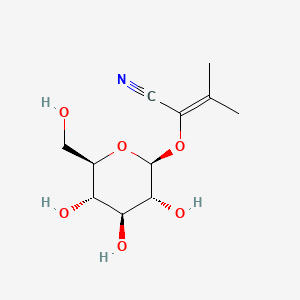
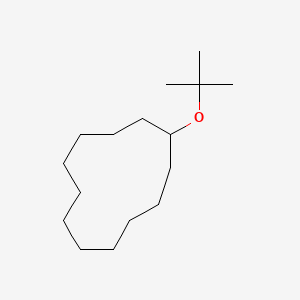

![3-[[2-[(2-Aminoethyl)amino]ethyl]amino]-2-hydroxypropyl neodecanoate](/img/structure/B12674955.png)
